molecular formula C9H19IOSi B14260687 Tert-butyl[(3-iodoprop-2-EN-1-YL)oxy]dimethylsilane CAS No. 151502-81-7

Tert-butyl[(3-iodoprop-2-EN-1-YL)oxy]dimethylsilane

Cat. No.: B14260687
CAS No.: 151502-81-7
M. Wt: 298.24 g/mol
InChI Key: ONOBORLJYLLBRF-UHFFFAOYSA-N
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Description

Tert-butyl[(3-iodoprop-2-EN-1-YL)oxy]dimethylsilane is an organosilicon compound characterized by the presence of a tert-butyl group, an iodopropenyl group, and a dimethylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl[(3-iodoprop-2-EN-1-YL)oxy]dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 3-iodoprop-2-en-1-ol in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride at low temperatures to ensure high yield and selectivity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl[(3-iodoprop-2-EN-1-YL)oxy]dimethylsilane can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The double bond in the propenyl group can be oxidized to form epoxides or diols.

    Reduction Reactions: The double bond can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

    Oxidation Reactions: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used.

    Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.

Major Products Formed

    Substitution Reactions: Products include azido or cyano derivatives.

    Oxidation Reactions: Products include epoxides or diols.

    Reduction Reactions: The major product is the corresponding alkane.

Scientific Research Applications

Tert-butyl[(3-iodoprop-2-EN-1-YL)oxy]dimethylsilane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Potential use in the synthesis of biologically active compounds.

    Medicine: Investigated for its role in drug development and as a precursor to pharmacologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl[(3-iodoprop-2-EN-1-YL)oxy]dimethylsilane involves its reactivity towards various chemical reagents. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl[(3-iodoprop-2-yn-1-YL)oxy]dimethylsilane
  • Tert-butyl[(3-bromoprop-2-EN-1-YL)oxy]dimethylsilane
  • Tert-butyl[(3-chloroprop-2-EN-1-YL)oxy]dimethylsilane

Uniqueness

Tert-butyl[(3-iodoprop-2-EN-1-YL)oxy]dimethylsilane is unique due to the presence of the iodine atom, which makes it highly reactive in substitution reactions. This reactivity can be leveraged to introduce various functional groups into the molecule, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

151502-81-7

Molecular Formula

C9H19IOSi

Molecular Weight

298.24 g/mol

IUPAC Name

tert-butyl-(3-iodoprop-2-enoxy)-dimethylsilane

InChI

InChI=1S/C9H19IOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h6-7H,8H2,1-5H3

InChI Key

ONOBORLJYLLBRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC=CI

Origin of Product

United States

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